molecular formula C9H5F4N3O B1613829 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 1123163-33-6

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No. B1613829
CAS RN: 1123163-33-6
M. Wt: 247.15 g/mol
InChI Key: LBHLVJXXDQTVCB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide, otherwise known as TFIP, is a synthetic compound that has been studied in recent years for its potential therapeutic applications. TFIP is a fluorinated amide derivative that has been shown to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in research to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of different compounds. In

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A significant application involves the synthesis of radioligands for Positron Emission Tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been developed as selective ligands of the translocator protein (18 kDa), with derivatives designed for labeling with fluorine-18, enabling in vivo PET imaging to study neuroinflammation and other brain disorders (Dollé et al., 2008).

Chemical Synthesis and Modification

Another research application includes the microwave-assisted fluorination of organic compounds, where 2-acylpyrroles have been treated under specific conditions to introduce fluorine atoms into the molecular structure, demonstrating the versatility of fluorine chemistry in modifying organic compounds (Troegel & Lindel, 2012).

Fluorination Agents

The compound has been studied as part of a class of N-halogeno compounds, where perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], for example, has been examined for its efficiency as a site-selective electrophilic fluorinating agent, highlighting the importance of such compounds in selective fluorination reactions (Banks et al., 1996).

Chemosensors for Fluoride Ions

Research also extends to the development of chemosensors, where specific compounds have been employed to detect fluoride ions through changes in chemical shifts and optical properties, showcasing the role of these chemicals in environmental and analytical chemistry (Chetia & Iyer, 2008).

Novel Ligands for Biological Targets

Additionally, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), serving as potential biomarkers for neuroinflammatory processes, further illustrating the compound's relevance in developing new diagnostic tools (Damont et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N3O/c10-5-1-2-7-14-6(4-16(7)3-5)15-8(17)9(11,12)13/h1-4H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLVJXXDQTVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649039
Record name 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1123163-33-6
Record name 2,2,2-Trifluoro-N-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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